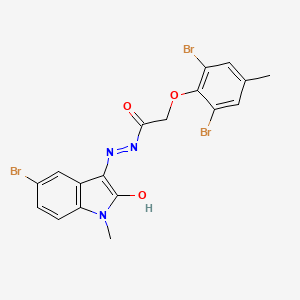
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine, also known as ADP-ribosylation factor 6 (ARF6) inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine works by inhibiting the activity of ARF6, a small GTPase protein that is involved in various cellular processes, including endocytosis, exocytosis, and cytoskeletal organization. By inhibiting the activity of ARF6, N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine can disrupt these cellular processes and potentially inhibit cancer cell proliferation and metastasis and the formation of amyloid beta plaques.
Biochemical and Physiological Effects:
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of ARF6 and disrupt cellular processes, as mentioned earlier. In vivo studies have shown that it can inhibit tumor growth and metastasis in mice and reduce the formation of amyloid beta plaques in the brains of transgenic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine in lab experiments is that it has a relatively simple synthesis method and can be easily purified using column chromatography. Another advantage is that it has shown promising results in various scientific research applications, as mentioned earlier. However, one limitation is that it is still in the early stages of development, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are various future directions for the study of N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine. One direction is to further study its potential use as an anticancer agent and its mechanism of action in cancer cells. Another direction is to study its potential use in the treatment of neurodegenerative diseases and its mechanism of action in the brain. Additionally, future studies could focus on optimizing the synthesis method and exploring potential modifications to the chemical structure to improve its efficacy and reduce any potential side effects.
In conclusion, N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine is a promising chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has shown promising results in various studies. However, more research is needed to fully understand its potential applications and limitations, and future studies could focus on optimizing its synthesis method and exploring potential modifications to improve its efficacy and reduce any potential side effects.
Méthodes De Synthèse
The synthesis method of N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine involves the reaction of 2-aminophenylamine, diphenylamine, piperidine, and cyanuric chloride in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of the synthesis method is around 50-60%.
Applications De Recherche Scientifique
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has various potential applications in scientific research. It has been studied for its potential use as an anticancer agent, as it inhibits the activity of ARF6, which plays a crucial role in cancer cell proliferation and metastasis. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it can inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7/c27-22-16-8-9-17-23(22)28-24-29-25(32-18-10-3-11-19-32)31-26(30-24)33(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-9,12-17H,3,10-11,18-19,27H2,(H,28,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIPSKRXIZYHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC=C3N)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6012621.png)
![2-cyclopropyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6012635.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6012637.png)
![7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6012645.png)
![3-{[(2-carboxy-1-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6012652.png)
![2-{1-(2-methylbenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6012653.png)
![1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6012659.png)

![7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012672.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012673.png)
![3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6012697.png)
![3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one](/img/structure/B6012699.png)
![methyl 4-[(6-phenylpyrimidin-4-yl)amino]benzoate](/img/structure/B6012704.png)
amine dihydrochloride](/img/structure/B6012713.png)